molecular formula C11H18BNO3 B6748691 3-Ethyl-5-(pinacolboronate)-isoxazole

3-Ethyl-5-(pinacolboronate)-isoxazole

Cat. No.: B6748691
M. Wt: 223.08 g/mol
InChI Key: KVDTWHVYKXLIRG-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Boronates as Key Synthetic Intermediates

Heterocyclic boronates are a class of organic compounds that contain a boron atom incorporated into a heterocyclic ring system. They are highly valued in organic synthesis due to their ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. bldpharm.com The presence of the boronate group allows for the mild and efficient introduction of the heterocyclic motif into a larger molecule, a common strategy in the synthesis of pharmaceuticals and other biologically active compounds. google.com The stability and ease of handling of many heterocyclic boronates, particularly pinacol (B44631) esters, further enhance their utility in the laboratory. daneshyari.com

Overview of Isoxazole (B147169) Scaffolds in Synthetic Methodologies

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. core.ac.uk Isoxazoles are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov From a synthetic standpoint, the isoxazole ring can serve as a stable aromatic system or as a latent functional group. The N-O bond of the isoxazole can be cleaved under reductive conditions to reveal a β-hydroxyketone or a γ-amino alcohol, providing access to a different set of functionalities from a single precursor. core.ac.uk

The synthesis of isoxazoles is well-established, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne being a primary method for their construction. beilstein-journals.org This reaction allows for a high degree of control over the substitution pattern of the resulting isoxazole ring. orgsyn.org

Strategic Importance of Pinacolboronate (BPin) Groups in Organoboron Chemistry

The pinacolboronate (BPin) group is one of the most widely used boronic esters in organic synthesis. Its popularity stems from several key advantages. Pinacolboronates are generally stable, crystalline solids that are easy to handle and purify. daneshyari.com They are compatible with a wide range of reaction conditions, making them suitable for multi-step synthetic sequences. daneshyari.com Furthermore, the pinacolboronate group is a reliable and efficient partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. bldpharm.com This reaction allows for the formation of a new carbon-carbon bond between the carbon atom attached to the boron and a carbon atom of an organic halide or triflate. The robustness and versatility of the pinacolboronate group have made it an indispensable tool for the construction of complex organic molecules. tcichemicals.com

Contextualizing 3-Ethyl-5-(pinacolboronate)-isoxazole within the Landscape of Functionalized Isoxazoles

The synthesis of such isoxazole boronates can be achieved through methods like the [3+2] cycloaddition of an appropriate alkynylboronate with a nitrile oxide. daneshyari.com This approach allows for the direct incorporation of the boronate functionality into the heterocyclic core. The strategic design of this compound allows chemists to leverage the well-established chemistry of both isoxazoles and organoboronates to efficiently construct new and complex molecules with potential applications in various fields, particularly in drug discovery.

Properties

IUPAC Name

3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO3/c1-6-8-7-9(14-13-8)12-15-10(2,3)11(4,5)16-12/h7H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDTWHVYKXLIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformations of 3 Ethyl 5 Pinacolboronate Isoxazole in Advanced Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions of Isoxazole (B147169) Boronates

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, linking an organoboron species with a halide or pseudohalide in the presence of a palladium catalyst and a base. libretexts.org

Isoxazole boronate esters are expected to serve as effective nucleophilic partners in Suzuki-Miyaura couplings to generate 5-aryl or 5-heteroaryl isoxazoles. These products are valuable scaffolds in medicinal chemistry. Research on related heteroaryltrifluoroborates, which are precursors to the active boronic acid species in the catalytic cycle, demonstrates the feasibility of such couplings. For instance, 3,5-dimethylisoxazol-4-yltrifluoroborate has been successfully coupled with 4-chlorobenzonitrile, an electron-deficient aryl chloride. nih.gov This indicates that the isoxazole moiety is stable under these conditions and that the C-B bond is sufficiently reactive for transmetalation to the palladium center. The coupling of 5-isoxazole boronates would similarly proceed with a range of aryl and heteroaryl halides (Cl, Br, I) and triflates.

The success of Suzuki-Miyaura reactions, especially with challenging heteroaromatic substrates, often hinges on the choice of catalyst and ligand. Modern systems typically employ palladium(0) or palladium(II) precatalysts such as Pd(OAc)₂, Pd₂(dba)₃, or preformed palladacycles. libretexts.org These are used in conjunction with sterically bulky and electron-rich phosphine (B1218219) ligands that facilitate the key steps of oxidative addition and reductive elimination.

For the coupling of heteroaryl boronates, ligands like triphenylphosphine (B44618) (PPh₃) have been historically used, but more advanced ligands often provide superior results. libretexts.org These include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) and bulky alkylphosphines like tricyclohexylphosphine (B42057) (PCy₃). nih.gov The choice of base is also critical, with common options being potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄), often used in aqueous or mixed-solvent systems. nih.govnih.gov

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Heteroaryl Boronates

Component Examples Purpose
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) Catalyst Precursor
Ligand SPhos, XPhos, RuPhos, PPh₃, PCy₃ Stabilizes Pd, facilitates catalytic cycle
Base K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH Activates boronate ester
Solvent Dioxane/H₂O, Toluene, n-Butanol, DMF Solubilizes reagents
Boron Reagent Boronic Acid, Pinacol (B44631) Boronate Ester, Trifluoroborate Nucleophilic Partner

| Electrophile | Aryl/Heteroaryl Halides (Cl, Br, I), Triflates | Electrophilic Partner |

This table presents generalized conditions based on literature for various heteroaryl Suzuki-Miyaura couplings. libretexts.orgnih.govnih.gov

The scope of the Suzuki-Miyaura reaction with isoxazole boronates is generally broad but has limitations. The reaction tolerates a wide variety of functional groups on both the boronate and the halide partner. libretexts.org However, heteroaryl-heteroaryl couplings can be more challenging than aryl-heteroaryl couplings, sometimes requiring higher catalyst loadings or more specialized ligands. nih.gov

A significant limitation arises from the stability of the coupling partners and potential side reactions. Boronic esters, including isoxazole derivatives, can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source), especially with unstable derivatives or under harsh conditions. nih.gov Furthermore, the presence of acidic protons on the coupling partner, such as an unprotected N-H group in pyrazoles or indazoles, can inhibit the catalytic cycle, leading to lower yields. nih.gov Sterically hindered substrates on either partner may also slow the reaction rate and require more forceful conditions or highly active catalyst systems. researchgate.net

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, isoxazole boronates can potentially participate in other important synthetic transformations.

The Petasis Borono-Mannich (PBM) reaction is a three-component reaction that combines an amine, a carbonyl compound (often an aldehyde or α-keto acid), and an organoboronic acid to form substituted amines, including valuable α-amino acids. wikipedia.orgorganic-chemistry.org The reaction is prized for its operational simplicity and ability to build molecular complexity in a single step. mdpi.com

Typically, the PBM reaction is most efficient with vinyl and aryl boronic acids. wikipedia.org The reaction proceeds through the formation of an iminium ion from the amine and carbonyl, followed by the addition of the organic group from the boronate. organic-chemistry.org While the use of heteroaryl boronic acids is less common, it has been reported, particularly for electron-rich or neutral heteroaryls. organic-chemistry.org Electron-poor heteroaryl boronic acids may require elevated temperatures to react efficiently. organic-chemistry.org

No specific examples of 3-ethyl-5-(pinacolboronate)-isoxazole in a Petasis reaction were identified in the reviewed literature. However, it is plausible that it could react with an amine and an aldehyde like glyoxylic acid under appropriate conditions, potentially catalyzed by a Lewis acid, to yield a novel isoxazole-containing amino acid. mdpi.com

Table 2: Components of the Petasis Borono-Mannich Reaction

Component Role Common Examples
Amine Nucleophile Secondary amines (e.g., morpholine), primary amines, anilines
Carbonyl Electrophile Paraformaldehyde, Glyoxylic acid, Salicylaldehydes
Boronic Acid Nucleophile Aryl, Vinyl, and some Heteroaryl Boronic Acids

| Solvent | Medium | Dichloromethane, Ethanol, Toluene |

This table outlines the general components used in the Petasis reaction. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Copper-catalyzed cross-coupling reactions provide a complementary method to palladium catalysis for forming carbon-heteroatom bonds. The Chan-Lam-Evans reaction, for example, enables the formation of C-N and C-O bonds by coupling organoboron reagents with amines and alcohols, respectively.

This methodology could be applied to this compound to synthesize 5-amino- and 5-alkoxy/phenoxy-isoxazoles. The reaction typically involves a copper(II) salt, such as Cu(OAc)₂, often in the presence of a base and an oxidant (frequently atmospheric oxygen). The reaction is attractive due to its generally milder conditions compared to some palladium-catalyzed aminations. While specific literature examples for the title compound are scarce, copper-catalyzed N-arylation and O-arylation of other aryl and heteroaryl boronic acids are well-established, suggesting this pathway is a viable transformation for 5-isoxazole boronates. cnr.it

Alkyl-Boron Cross-Coupling Applications

The pinacolboronate group at the C-5 position of this compound primes the molecule for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. While the primary use of arylboronic esters is in coupling with aryl halides, the B-alkyl variant has gained significant traction for creating sp2-sp3 linkages, which are of increasing interest in pharmaceutical chemistry due to the enhanced three-dimensional character they impart to molecules. nih.gov

The coupling of an alkylboronic ester like this compound with aryl or alkyl halides presents specific challenges, including the potential for slow transmetalation and competing β-hydride elimination. nih.gov To address these issues, specialized catalytic systems have been developed. These often involve the use of bulky, electron-rich phosphine ligands and specific bases. For instance, the combination of a ligand like AntPhos with potassium trimethylsilanolate (TMSOK) has been shown to facilitate rapid and high-yielding cross-coupling of alkylboronic esters with aryl halides. nih.gov

In a hypothetical reaction, this compound could be coupled with a variety of aryl or alkyl halides to generate more complex isoxazole derivatives. The reaction conditions would likely need to be carefully optimized to favor the desired cross-coupling product over potential side reactions.

Table 1: Representative Conditions for B-Alkyl Suzuki-Miyaura Cross-Coupling Note: This table presents general conditions for B-Alkyl Suzuki-Miyaura couplings of various boronic esters, as specific examples for this compound are not readily available in the literature.

EntryAlkylboronic EsterCoupling PartnerCatalyst/LigandBaseSolventYield (%)
1Neopentyldiol alkylboronic estersAryl halidesPd(OAc)₂ / AntPhosTMSOK1,4-dioxaneGood to excellent
2Alkyl pinacol boronic esters2-PyridylchloridesPd₂(dba)₃ / Ad₂PⁿBuLiOᵗBuTolueneGood
3Primary alkylboronic acidsAlkenyl halidesPdCl(C₃H₅) / P(t-Bu)₃Cs₂CO₃XyleneGood

Data compiled from analogous reactions reported in the literature. nih.govnih.govresearchgate.net

Electrophilic and Nucleophilic Reactions at the Isoxazole Nucleus

The C-4 position of the isoxazole ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. The presence of the ethyl group at C-3 and the boronate at C-5 would influence the reactivity of this position. Methods for the direct functionalization of the C-4 position of isoxazoles have been developed, which could potentially be applied to this compound.

For example, gold-catalyzed C-4 arylation of isoxazoles with arylsilanes has been reported, offering a route to 4-aryl-isoxazoles. researchgate.net Another strategy is direct fluorination using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI), which has been successfully applied to 3,5-disubstituted isoxazoles. academie-sciences.fr Palladium-catalyzed C-H functionalization is another powerful tool, with methods available for the C4,C5-diarylation of isoxazole-3-carboxylates. researchgate.net The application of these methods to this compound would require careful consideration of the stability of the boronate group under the reaction conditions.

Table 2: Examples of C-4 Functionalization of Isoxazole Derivatives Note: This table shows examples of C-4 functionalization on various isoxazole scaffolds, as specific data for this compound is not available.

EntryIsoxazole SubstrateReagentCatalystProductYield (%)
13,5-Disubstituted isoxazoleArylsilaneAu catalyst4-Aryl-3,5-disubstituted isoxazoleGood
23,5-Disubstituted isoxazoleNFSI-4-Fluoro-3,5-disubstituted isoxazoleUp to 75%
3Ethyl isoxazole-3-carboxylateAryl bromidePd catalystEthyl 4,5-diaryl-isoxazole-3-carboxylateModerate

Data compiled from analogous reactions reported in the literature. researchgate.netacademie-sciences.frresearchgate.net

The ethyl group at the C-3 position is generally less reactive than the isoxazole ring itself or the boronate functionality. However, modifications could potentially be achieved through radical halogenation followed by nucleophilic substitution, although this might lack selectivity. Alternatively, if the ethyl group were replaced with a methyl group, it could be functionalized via deprotonation with a strong base followed by reaction with an electrophile. The acidity of the α-protons of the ethyl group would be a key factor in the feasibility of such transformations.

Ring Transformations and Rearrangement Reactions Involving the Isoxazole Moiety

The isoxazole ring can undergo reductive cleavage of the weak N-O bond to generate a β-aminoenone. nih.govrsc.org This transformation can be achieved using various reducing agents, with one reported method employing molybdenum hexacarbonyl [Mo(CO)₆] and water. nih.govrsc.org In the case of this compound, this would hypothetically lead to a borylated β-aminoenone. This intermediate could then potentially be used in subsequent cyclization reactions to form new heterocyclic systems. The presence of the boronate ester could influence the course of the reduction and the stability of the resulting product. Another example of reductive isoxazole ring opening is observed in the metabolism of the anticoagulant razaxaban, where it represents a major clearance pathway. nih.gov

Isoxazole derivatives are known to undergo various rearrangement reactions, often promoted by base or heat. The Boulton-Katritzky rearrangement, for instance, has been observed in isoxazolo[4,5-b]pyridine (B12869654) systems. beilstein-journals.org While not directly applicable to this compound, it highlights the potential for skeletal reorganization within isoxazole-containing frameworks.

More relevant to the target compound are 1,2-boronate rearrangements, which are powerful reactions for the stereoselective synthesis of organoboron compounds. nih.govresearchgate.net These rearrangements typically involve the migration of a group from a tetracoordinate boron ate-complex to an adjacent carbon atom. While these are often used for the synthesis of α-functionalized boronic esters, the principles could potentially be applied to induce rearrangements in more complex systems like this compound under specific conditions, possibly leading to novel borylated scaffolds.

A novel mass spectral rearrangement involving an isoxazole ring has also been observed during the collision-induced dissociation of valdecoxib (B1682126) metabolites, suggesting that the isoxazole ring can participate in complex intramolecular rearrangements. nih.gov

Mechanistic and Theoretical Studies of 3 Ethyl 5 Pinacolboronate Isoxazole Reactivity

Computational Chemistry Approaches (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing the reactivity of complex organic molecules. For a molecule like 3-Ethyl-5-(pinacolboronate)-isoxazole, DFT calculations can provide deep insights into its electronic structure, reaction mechanisms, and the origins of selectivity.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of reactions involving this compound. For its application in Suzuki-Miyaura cross-coupling reactions, computational studies on similar arylboronic esters have elucidated the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Theoretical investigations would likely focus on the transmetalation step, which is often rate-determining. DFT could be used to model the interaction of the isoxazole (B147169) boronate ester with the palladium catalyst, identifying the structure of the pre-transmetalation complex and the transition state for the transfer of the isoxazolyl group from boron to palladium. The calculations would reveal the precise geometry of the transition state, including the bond lengths and angles of the forming and breaking bonds. For instance, studies on other systems have shown that the coordination of a base to the boron atom is crucial for facilitating the transmetalation process.

Energetic Profiles of Key Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, DFT can generate a detailed energetic profile for reactions of this compound. This profile is critical for understanding the feasibility of a proposed mechanism and for predicting reaction outcomes.

Table 1: Hypothetical Energetic Data for a Key Reaction Step of a Borylated Isoxazole

SpeciesRelative Energy (kcal/mol)
Reactants (Isoxazole Boronate + Pd-complex)0
Pre-transmetalation Complex-5.2
Transmetalation Transition State+15.8
Products (Coupled Isoxazole + Boronate byproduct)-25.0

This table is illustrative and based on general principles of catalytic cross-coupling reactions.

Spectroscopic Investigations of Reaction Intermediates (excluding compound characterization data)

While challenging, the direct observation of reaction intermediates through spectroscopic techniques can provide invaluable experimental validation for proposed mechanisms. For reactions involving this compound, techniques such as in-situ NMR or specialized time-resolved spectroscopy could be employed.

The study of pre-transmetalation complexes in Suzuki-Miyaura reactions of other arylboronic esters has been accomplished using low-temperature NMR spectroscopy. nih.gov Similar experiments with this compound could potentially identify the palladium-isoxazole intermediate, providing structural information and insight into the electronic environment of the reacting centers. However, the inherent instability and low concentration of such intermediates make their detection a significant experimental hurdle.

Kinetic Studies of Boronate Transformations

Kinetic studies are fundamental to understanding reaction rates and the factors that influence them. For this compound, kinetic analysis of its transformations, particularly in cross-coupling reactions, would reveal the order of the reaction with respect to each reactant and the catalyst.

Studies on the Suzuki-Miyaura reaction with various arylboronic esters have shown that the nature of the boronic ester can significantly impact the reaction rate. nih.gov For instance, the rate of transmetalation can be influenced by the steric bulk and electronic properties of the diol group on the boron atom. A kinetic study of the coupling of this compound would likely show a dependence on the concentrations of the isoxazole, the coupling partner, the palladium catalyst, and the base. The data could be used to derive a rate law, which is a mathematical expression that describes the relationship between the reaction rate and the concentrations of the chemical species involved.

Table 2: Comparative Reaction Rates for Different Boronic Esters in a Model Cross-Coupling Reaction

Boronic EsterRelative Rate
Phenylboronic acid1.0
Phenylboronic acid pinacol (B44631) ester0.7
Phenylboronic acid neopentylglycol ester0.9
This compound (estimated)0.6-0.8

This table presents hypothetical data based on trends observed in the literature for other boronic esters. nih.gov

Rationalizing Regioselectivity and Stereoselectivity through Mechanistic Models

For many reactions of substituted isoxazoles, regioselectivity is a key consideration. The presence of the ethyl group at the 3-position and the boronate at the 5-position directs the reactivity of the molecule. Mechanistic models, informed by both computational and experimental data, can explain why reactions occur at a specific site.

In the context of further functionalization of the isoxazole ring, the electronic properties of the substituents would play a crucial role. The electron-withdrawing nature of the isoxazole ring and the influence of the ethyl group would modulate the electron density at the different carbon atoms of the ring, making certain positions more susceptible to either nucleophilic or electrophilic attack.

For reactions where stereochemistry is a factor, such as in asymmetric catalysis, mechanistic models can help to rationalize the observed enantioselectivity or diastereoselectivity. These models often invoke specific three-dimensional arrangements of the substrate and catalyst in the transition state to explain why one stereoisomer is formed preferentially over the other. While not directly applicable to the achiral this compound itself, if it were to react with a chiral molecule, these models would be essential for understanding the stereochemical outcome. The regioselective synthesis of various isoxazole derivatives has been a subject of extensive research, with reaction conditions often dictating the final isomeric product. rsc.orgresearchgate.netnih.gov

Role of 3 Ethyl 5 Pinacolboronate Isoxazole in Complex Molecule Construction and Methodology Development

Utilization as a Building Block for Architecturally Diverse Heterocyclic Frameworks

The isoxazole (B147169) moiety is a privileged structural motif found in numerous biologically active compounds and functional materials. bohrium.comrsc.orgnih.govnih.gov The presence of a nitrogen-oxygen bond within the ring imparts distinct electronic properties and metabolic stability, making it a desirable component in medicinal chemistry. bohrium.comnih.gov 3-Ethyl-5-(pinacolboronate)-isoxazole serves as an exemplary building block for the synthesis of complex heterocyclic systems, primarily through the strategic exploitation of its pinacolboronate group.

The pinacolboronate ester is a stable, yet highly reactive, functional group that readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.org This reaction allows for the formation of carbon-carbon bonds between the isoxazole core and a wide array of aryl, heteroaryl, vinyl, or alkyl halides and triflates. The ethyl group at the 3-position of the isoxazole ring provides a point of steric and electronic differentiation, influencing the reactivity and conformation of the resulting coupled products.

The versatility of this compound as a building block is showcased in its ability to generate a variety of substituted isoxazoles, which can be further elaborated into more complex polycyclic systems. For instance, coupling with a suitably functionalized aryl halide can be the initial step in a sequence leading to fused heterocyclic systems, such as isoxazolo[4,5-b]pyridines or other pharmacologically relevant scaffolds. The general reactivity of 5-bromoisoxazoles in Suzuki-Miyaura couplings to produce trisubstituted isoxazoles has been demonstrated, and the use of a bulky phosphine (B1218219) ligand like P(t-Bu)3·HBF4 is often crucial for high yields. researchgate.net It is anticipated that this compound would exhibit similar reactivity, allowing for the synthesis of a diverse library of 3,5-disubstituted isoxazoles.

A representative, though hypothetical, reaction scheme demonstrating the utility of this compound in constructing a biaryl-linked isoxazole is shown below:

Hypothetical Suzuki-Miyaura coupling of this compound

Contributions to Modular and Fragment-Based Synthesis Strategies

Modern drug discovery heavily relies on modular and fragment-based approaches to efficiently explore chemical space and identify novel therapeutic agents. bohrium.com Fragment-Based Drug Discovery (FBDD) involves the screening of low-molecular-weight compounds (fragments) that bind to a biological target, followed by their optimization into more potent leads. This compound is ideally suited for such strategies.

This compound can be considered a bifunctional fragment. The 3-ethylisoxazole core represents a stable, drug-like scaffold that can engage in specific interactions with a biological target. The pinacolboronate ester serves as a versatile chemical handle, allowing for the covalent linkage of this core fragment to other molecular fragments through robust and high-yielding cross-coupling reactions. This modularity enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

The concept of using bifunctional building blocks with a rigid core and a reactive handle for three-dimensional fragment elaboration is a powerful strategy in medicinal chemistry. In this context, the ethyl group can provide a vector for growth into a specific pocket of a protein binding site, while the boronate allows for the exploration of other regions of chemical space.

Impact on the Development of New Organoboron Reagents and Reactions

The development of novel organoboron reagents is a cornerstone of modern synthetic chemistry. While simple aryl and alkyl boronic acids are widely used, there is a continuous demand for more complex and functionalized reagents that can introduce specific structural motifs in a single step. The synthesis and application of compounds like this compound contribute to the expansion of the organoboron toolkit available to synthetic chemists.

The presence of the isoxazole ring, with its unique electronic properties and potential for further chemical modification, makes this reagent particularly valuable. Its successful application in cross-coupling reactions encourages the development of other substituted heterocyclic pinacolboronates. Furthermore, the stability of the pinacol (B44631) ester allows for its compatibility with a range of reaction conditions that might not be tolerated by the corresponding boronic acid, thus broadening the scope of potential applications. The development of stable MIDA (N-methyliminodiacetic acid) boronates has further expanded the utility of organoboron compounds in iterative cross-coupling reactions for the synthesis of complex molecules. rsc.org

The reactivity of isoxazoles themselves can also be harnessed in novel transformations. For example, nickel-catalyzed C-N cross-coupling reactions of organoboronic acids with 5-alkoxyisoxazoles have been developed for the synthesis of N-aryl β-enamino esters via N-O bond cleavage. rsc.org While this reactivity is distinct from the Suzuki-Miyaura coupling of the pinacolboronate, it highlights the rich chemistry of the isoxazole ring system and the potential for developing new reactions involving isoxazole-based organoboron reagents.

Strategic Integration into Multi-Step Synthetic Sequences

The true value of a building block is demonstrated by its seamless integration into complex, multi-step synthetic sequences. This compound is designed for such strategic applications. Its stability allows it to be carried through several synthetic steps before the boronate functionality is utilized in a key bond-forming reaction.

Consider a hypothetical synthesis of a complex, biologically active molecule where a 3-ethyl-5-arylisoxazole moiety is a key structural element. The synthetic strategy could involve the early introduction of this compound, followed by modifications to other parts of the molecule. The pinacolboronate group would remain intact until the final or penultimate step, where a Suzuki-Miyaura coupling with a complex aryl or heteroaryl halide would complete the synthesis of the target molecule. This late-stage functionalization is a highly desirable strategy in medicinal chemistry as it allows for the rapid diversification of a common intermediate to generate a library of analogues for biological evaluation.

An illustrative, albeit generalized, multi-step sequence is presented below:

Hypothetical Synthetic Sequence

StepReactionReactantsProductPurpose
1Functional Group ManipulationStarting Material AIntermediate BIntroduction of key functionalities
2Coupling ReactionIntermediate B + this compoundIntermediate CFormation of the core isoxazole structure
3Deprotection/ActivationIntermediate CIntermediate DPreparation for final fragment coupling
4Suzuki-Miyaura CouplingIntermediate D + Aryl Halide EFinal ProductLate-stage diversification

Future research on isoxazole boronates, a versatile class of chemical compounds, is poised to expand their applications in medicinal chemistry and materials science. nih.govresearchgate.net The focus of upcoming research will likely be on developing more sustainable synthetic methods, exploring novel catalytic systems, advancing asymmetric synthesis, and utilizing high-throughput experimentation to accelerate discovery. nih.govpharmasalmanac.com

Q & A

Q. What are the common synthetic routes for 3-Ethyl-5-(pinacolboronate)-isoxazole, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions involving nitroacetate esters or α,β-unsaturated ketones. For example, ethyl nitroacetate reacts with aldehydes under amine catalysis to form isoxazole intermediates, which are subsequently functionalized with pinacolboronate groups . Optimization involves controlling temperature (e.g., thermal cyclization at 80–120°C) and solvent polarity to minimize side reactions. IR spectroscopy (e.g., conjugated ester CO bands at 1660 cm⁻¹) is critical for verifying intermediate structures .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., ester carbonyl at ~1660 cm⁻¹) .
  • X-ray crystallography : Resolves bond lengths (e.g., N1–O1 = 1.402 Å in isoxazole rings) and dihedral angles between aromatic and heterocyclic moieties .
  • NMR : Confirms regiochemistry and boron integration (e.g., ¹¹B NMR for pinacolboronate validation).

Q. How should this compound be handled and stored to ensure stability?

Store in airtight containers under refrigeration (2–8°C) to prevent hydrolysis of the boronate ester. Use flame-retardant antistatic clothing and nitrile gloves during handling. Avoid exposure to moisture or strong acids, which degrade the boronate group .

Q. What are the key steps in cyclization reactions involving this compound?

Cyclization often proceeds via intramolecular nucleophilic attack, as seen in the thermal conversion of ethyl β-(5-phenylisoxazolyl)aminocrotonate to isoxazolo[2,3-a]pyrimidinones. Reaction monitoring via TLC or in situ IR ensures completion .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved using transition metal catalysts?

Rhodium complexes like (R,R,S,S)-Duanphos [Rh(nbd)][BF₄] (6 mol%) enable stereoselective conjugate additions of pinacolboronates to α,β-unsaturated ketones. This method achieves >90% cis-diastereoselectivity and >90% enantiomeric excess (ee) for tetrahydroquinoline derivatives, validated by vibrational circular dichroism (VCD) .

Q. What computational methods are used to predict the reactivity or biological activity of this compound?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies (e.g., with COX-2 or tyrosinase enzymes) assess binding affinities, while molecular dynamics simulations evaluate stability in biological environments .

Q. How can analogs of this compound be designed to improve solubility or bioactivity?

Introduce polar substituents (e.g., -OH, -COOH) on the isoxazole or boronate moieties. For example, replacing the ethyl group with a dimethylaminomethylfuran enhances aqueous solubility, as demonstrated in second-generation CO-releasing molecules .

Q. What strategies resolve contradictions in catalytic efficiency between metal-catalyzed and metal-free synthetic systems?

Metal-free routes (e.g., sodium acetate-catalyzed cyclization) prioritize eco-friendliness but may lack stereocontrol. Transition metal catalysts (Rh, Cu) offer higher enantioselectivity but require rigorous purification to remove residual metals. Comparative kinetic studies and green chemistry metrics (e.g., E-factor) guide method selection .

Q. How is structure-activity relationship (SAR) analysis conducted for biological evaluation of this compound?

  • In vitro assays : Test derivatives against microbial strains (e.g., S. aureus, E. coli) or cancer cell lines (e.g., MCF-7) to identify minimum inhibitory concentrations (MIC) or IC₅₀ values .
  • Enzyme inhibition : Measure activity against tyrosinase or COX-2 using spectrophotometric assays (e.g., L-DOPA oxidation for tyrosinase) .

Q. What are the challenges in scaling up metal-free synthetic methods for this compound?

Challenges include:

  • Reaction homogeneity : Ultrasonication or microwave assistance improves yields but complicates large-batch processing .
  • Byproduct management : Nitro intermediates (e.g., dinitroglutarates) require careful isolation to avoid exothermic decomposition .

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